(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
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Overview
Description
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method includes the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential as an inhibitor of enzymes such as monoamine oxidase B.
Medicine: Explored for its antibacterial properties, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of biologically active heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone rings, which imparts distinct chemical reactivity and potential biological activity. Its hydroxymethyl group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
406934-09-6 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI Key |
SITMGBVDSOSSTH-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CO |
Origin of Product |
United States |
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